molecular formula C12H13NO B2614765 (2S)-2-Quinolin-5-ylpropan-1-ol CAS No. 2248175-37-1

(2S)-2-Quinolin-5-ylpropan-1-ol

Cat. No.: B2614765
CAS No.: 2248175-37-1
M. Wt: 187.242
InChI Key: CBLJCBACVSBTSV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Quinolin-5-ylpropan-1-ol is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by a quinoline ring attached to a propanol group, with the hydroxyl group positioned on the second carbon of the propanol chain. The (2S) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Quinolin-5-ylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is commercially available or can be synthesized through various methods.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with quinoline to form a quinoline derivative.

    Reduction: The quinoline derivative is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Quinolin-5-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinoline-5-carboxaldehyde or quinoline-5-carboxylic acid.

    Reduction: (2S)-2-Quinolin-5-ylpropan-1-amine.

    Substitution: Various halogenated quinoline derivatives.

Scientific Research Applications

(2S)-2-Quinolin-5-ylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Quinolin-5-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the propanol group.

    (2S)-2-Quinolin-5-ylpropan-1-amine: A derivative with an amine group instead of a hydroxyl group.

    Quinoline-5-carboxaldehyde: An oxidized form of the compound.

Uniqueness

(2S)-2-Quinolin-5-ylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a quinoline ring and a propanol group. This combination of features contributes to its distinct chemical behavior and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-quinolin-5-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)10-4-2-6-12-11(10)5-3-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLJCBACVSBTSV-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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